molecular formula C8H12N2 B562399 3,5-Dimethyl-2-ethylpyrazine-d6 CAS No. 1189720-18-0

3,5-Dimethyl-2-ethylpyrazine-d6

Cat. No.: B562399
CAS No.: 1189720-18-0
M. Wt: 142.235
InChI Key: JZBCTZLGKSYRSF-XERRXZQWSA-N
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Description

3,5-Dimethyl-2-ethylpyrazine-d6 is a deuterated derivative of 3,5-Dimethyl-2-ethylpyrazine. It is a stable isotope-labeled compound, which means that some of its hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-2-ethylpyrazine-d6 can be synthesized through the alkylation of dimethyl-2,6-pyrazine. The process involves the use of ethyllithium as a reagent . Another method involves the condensation of 2,3-pentanedione with propylenediamine . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The compound is then purified and characterized to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-ethylpyrazine-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding pyrazine oxides, while reduction may produce deuterated pyrazine derivatives .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-ethylpyrazine-d6 involves its interaction with molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in the compound provide distinct signals that help in identifying and characterizing other molecules. In metabolic studies, the compound acts as a tracer, allowing researchers to follow its path through various biochemical reactions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-2-ethylpyrazine-d6 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms provides distinct advantages in tracing and identifying molecular interactions and pathways, making it a valuable tool in scientific research .

Properties

IUPAC Name

2-ethyl-3,5-bis(trideuteriomethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBCTZLGKSYRSF-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])[2H])CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661937
Record name 2-Ethyl-3,5-bis[(~2~H_3_)methyl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189720-18-0
Record name 2-Ethyl-3,5-bis[(~2~H_3_)methyl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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